Product packaging for Silanol, methyldiphenyl-(Cat. No.:CAS No. 778-25-6)

Silanol, methyldiphenyl-

Cat. No.: B1581789
CAS No.: 778-25-6
M. Wt: 214.33 g/mol
InChI Key: MLPRTGXXQKWLDM-UHFFFAOYSA-N
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Description

Significance in Modern Organosilicon Chemistry

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has yielded a vast array of materials with unique properties. wikipedia.org Silanols are a critical class of organosilicon compounds because the Si-OH group can readily undergo condensation to form stable siloxane bonds (Si-O-Si), the backbone of silicone polymers. nih.gov

Methyldiphenylsilanol is a key player in this field. The presence of phenyl groups attached to the silicon atom imparts enhanced thermal stability to the molecules and polymers derived from it. This makes it a valuable component in the synthesis of materials designed for high-temperature applications. Its structure serves as a bridge between simple organosilanes and complex polymeric systems, making it a frequent subject of study for understanding reaction mechanisms and developing new synthetic methodologies in organosilicon chemistry. soci.org

Multidisciplinary Research Importance as Precursor, Intermediate, Building Block, and Catalyst

The versatility of methyldiphenylsilanol is evident in its multiple roles across different areas of chemical research. google.com

Precursor: In chemical synthesis, a precursor is a compound that participates in a chemical reaction that produces another compound. wikipedia.org Methyldiphenylsilanol serves as a crucial precursor for the synthesis of specialized silicone polymers and polysiloxanes. google.comguidechem.com Its defined structure allows for the controlled introduction of methyl and phenyl groups into a polymer chain, thereby fine-tuning the properties of the final material.

Intermediate: The compound is often utilized as a stable synthetic intermediate. google.com For instance, it can be prepared from the hydrolysis of chloro(methyl)diphenylsilane (B85503) and then used in subsequent steps to create more complex molecules. acs.orgresearchgate.net This role is particularly important in multi-step syntheses where specific functional groups are required for the construction of advanced materials. acs.org

Building Block: In materials science, which focuses on designing and discovering new materials, molecules can be used as "building blocks" to construct larger, functional architectures. purkh.comupenn.eduamericanelements.com Methyldiphenylsilanol, with its reactive hydroxyl group and robust phenyl substituents, acts as a monomeric building block for creating silicone-organic hybrid materials. google.com These materials combine the properties of both organic polymers and inorganic silicones, leading to novel applications.

Catalyst: Recent research has explored the use of silanols as organocatalysts, which are metal-free organic molecules that can accelerate chemical reactions. nih.govresearchgate.net Specifically, triarylsilanols have been identified as the first silicon-centered molecular catalysts for the direct amidation of carboxylic acids, a fundamental reaction in organic chemistry. acs.orgresearchgate.net Methyldiphenylsilanol, as a member of this silanol (B1196071) family, has been included in screens for such catalytic activity. acs.orgnih.gov While other electronically-differentiated silanols have shown higher activity, the investigation into methyldiphenylsilanol contributes to the fundamental understanding of how these silicon-based catalysts function, including mechanisms of action and catalyst decomposition pathways. acs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14OSi B1581789 Silanol, methyldiphenyl- CAS No. 778-25-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hydroxy-methyl-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H14OSi/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPRTGXXQKWLDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061132
Record name Hydroxymethyldiphenylsilane
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Molecular Weight

214.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

778-25-6
Record name Methyldiphenylsilanol
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Record name Silanol, 1-methyl-1,1-diphenyl-
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Record name Silanol, 1-methyl-1,1-diphenyl-
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Record name Hydroxymethyldiphenylsilane
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Record name Hydroxymethyldiphenylsilane
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Synthetic Methodologies for Methyldiphenylsilanol

Hydrolytic Routes from Chlorosilane Precursors

The hydrolysis of chlorosilanes represents a conventional and widely practiced method for the synthesis of silanols. mdpi.com This approach leverages the reactivity of the silicon-chlorine bond towards water, leading to the formation of the corresponding silanol (B1196071). However, careful control of reaction conditions is often necessary to prevent the self-condensation of the silanol product into disiloxanes. nih.gov

A direct and high-yielding method for preparing methyldiphenylsilanol involves the hydrolysis of chloro(methyl)diphenylsilane (B85503). In a typical procedure, chloro(methyl)diphenylsilane is used as the starting material. acs.orgnih.gov The reaction proceeds readily to replace the chloro group with a hydroxyl group, affording methyldiphenylsilanol. One reported synthesis using 10.0 mmol of chloro(methyl)diphenylsilane resulted in a 98% yield of the desired product, which was obtained as a colorless oil. acs.orgnih.gov This method is efficient for producing methyldiphenylsilanol on a laboratory scale.

The purification of methyldiphenylsilanol from the hydrolysis reaction is crucial to remove unreacted starting materials, byproducts, and any non-polar impurities. A highly effective and optimized technique involves the use of a silica (B1680970) plug. acs.orgnih.gov The crude product is first passed through the silica plug and eluted with a non-polar solvent, such as hexane, to wash away non-polar components. acs.orgnih.gov Subsequently, a more polar solvent, like diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF), is used to elute the desired methyldiphenylsilanol. acs.orgnih.gov This two-step elution process ensures the isolation of the product in high purity. acs.orgnih.gov Other general purification techniques for organic compounds include crystallization, distillation, and chromatography, chosen based on the physical properties of the compound and its impurities. wikipedia.orgrroij.compw.live

Oxidative Pathways from Hydrosilanes

Oxidative methods provide an alternative to hydrolysis, starting from the corresponding hydrosilane, in this case, methyldiphenylsilane (B1368167). These pathways often employ catalysts to facilitate the oxidation of the silicon-hydrogen (Si-H) bond to a silicon-hydroxyl (Si-OH) bond, frequently using molecular oxygen as a green oxidant. mdpi.com

A modern, metal-free approach for silanol synthesis involves the use of organoboron compounds as photocatalysts. Specifically, a four-coordinated organoboron compound, aminoquinoline diarylboron (AQDAB), has been utilized to catalyze the aerobic oxidation of methyldiphenylsilane. mdpi.com This reaction is conducted at room temperature under an oxygen atmosphere. mdpi.com The AQDAB photocatalyst effectively facilitates the oxidation of the Si-H bond to an Si-O bond, yielding methyldiphenylsilanol. mdpi.com Following the general procedure with methyldiphenylsilane, a 60% yield of methyldiphenylsilanol was achieved. mdpi.com This method represents a green protocol that avoids the need for transition metal catalysts or harsh reagents. mdpi.com

Summary of Synthetic Methods for Methyldiphenylsilanol
MethodPrecursorKey Reagents/CatalystConditionsYieldReference
HydrolysisChloro(methyl)diphenylsilaneWater-98% acs.orgnih.gov
Organoboron-Catalyzed OxidationMethyldiphenylsilaneAminoquinoline diarylboron (AQDAB), O₂Room Temperature, Visible Light60% mdpi.com
Biocatalytic OxidationHydrosilanes (general)Cytochrome P450 Variants (e.g., P450BM3)Mild, Aerobic ConditionsHigh Efficiency (variant dependent) google.comnih.gov

Enzymatic transformations offer a highly selective and environmentally benign route for silanol synthesis. Cytochrome P450 monooxygenases (P450s or CYPs), particularly variants from Bacillus megaterium (P450BM3, CYP102A1), have been shown to possess promiscuous activity for the oxidation of hydrosilanes to silanols. google.comnih.gov These enzymes are attractive for biocatalytic applications due to their ability to perform regio- and stereospecific oxidations. nih.govrsc.org The process uses atmospheric oxygen as the terminal oxidant under mild conditions. nih.gov The catalytic mechanism is believed to proceed through a hydrogen atom abstraction followed by a radical rebound, similar to the enzyme's native C-H hydroxylation activity. nih.gov Directed evolution has been employed to enhance the natural promiscuity of P450s, creating highly efficient and selective biocatalysts for silane (B1218182) oxidation that avoid the formation of disiloxane (B77578) byproducts. nih.gov

The use of visible light to drive chemical reactions has emerged as a powerful tool in modern organic synthesis. mdpi.com For the synthesis of silanols, visible light can be used to excite a photocatalyst, which then initiates the oxidation of the hydrosilane. mdpi.comnih.gov The organoboron-catalyzed method mentioned previously is an example of such a process. mdpi.comnih.gov The mechanism often involves the photocatalyst absorbing light and entering an excited state. This excited state can then engage in a hydrogen atom transfer (HAT) with the silane, generating a silicon-centered radical. acs.org This radical intermediate is then trapped, ultimately leading to the formation of the silanol. acs.org These photocatalytic systems can operate under mild conditions, often at room temperature, and can utilize air or oxygen as the oxidant, aligning with the principles of green chemistry. mdpi.commdpi.com

Heterogeneous Catalysis Using Gold Nanoparticles

The use of supported gold nanoparticles (AuNPs) has emerged as a robust method for the oxidation of organosilanes to their corresponding silanols. This heterogeneous catalysis approach offers significant advantages, including high catalytic activity, selectivity, and the potential for catalyst recycling. The oxidation of methyldiphenylsilane is achieved with high efficiency using water as a clean and sustainable oxidant, generating hydrogen gas as the sole byproduct.

Research has demonstrated that gold nanoparticles catalyze the oxidation of a variety of organosilanes under ambient conditions. rsc.org A key finding is that catalytic activity is not strictly limited to very small nanoparticles; larger particles with diameters between 6 and 18 nm have shown conversion rates comparable to smaller 3.5 nm particles. rsc.org This is a significant discovery for practical applications, as larger nanoparticles are more easily separated from the reaction mixture, for instance, through ultrafiltration. rsc.org The catalytic system can achieve high turnover numbers (TONs) of approximately 1500–1600 and turnover frequencies (TOFs) around 800 h⁻¹. rsc.org

The choice of support material is a critical factor influencing the catalyst's performance. nih.gov Materials such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and silicon dioxide (SiO₂) are commonly used. nih.gov The interaction between the gold nanoparticles and the support can alter the electronic properties of the gold, affecting its catalytic activity and selectivity. nih.govlidsen.com For instance, the acid-base properties of the support can significantly influence reaction efficiency. lidsen.com

The following table summarizes the catalytic performance of gold nanoparticles in the oxidation of various organosilanes using water as the oxidant.

Table 1: Gold Nanoparticle-Catalyzed Oxidation of Various Organosilanes

This table is interactive. Click on the headers to sort the data.

Substrate Product
(CH₃)₂SiHC₆H₅ (Dimethylphenylsilane) (CH₃)₂Si(OH)C₆H₅ (Dimethylphenylsilanol)
(C₂H₅)₃SiH (Triethylsilane) (C₂H₅)₃SiOH (Triethylsilanol)
(C₆H₅)₂SiHCH₃ (Methyldiphenylsilane) (C₆H₅)₂Si(OH)CH₃ (Methyldiphenylsilanol)
(C₆H₅)₃SiH (Triphenylsilane) (C₆H₅)₃SiOH (Triphenylsilanol)
[(CH₃)₂CH]₃SiH (Triisopropylsilane) [(CH₃)₂CH]₃SiOH (Triisopropylsilanol)

Data sourced from a study on organosilane oxidation by water catalysed by gold nanoparticles. rsc.org

Single-Atom Cobalt-Nitrogen-Carbon (Co-N-C) Catalysis

A highly efficient and environmentally benign route to silanols involves the use of atomically dispersed cobalt on a nitrogen-doped carbon support (Co-N-C). These single-atom catalysts (SACs) maximize atom utilization and exhibit unique electronic structures that lead to exceptional catalytic performance. rsc.orgresearchgate.net This method facilitates the oxidation of silanes, including methyldiphenylsilane, using water as the oxidant under mild, room temperature conditions. rsc.orgresearchgate.net

Studies have shown that a Co-N-C catalyst, prepared via a magnesium oxide template method, can achieve an isolated yield of 97% for organosilanols. rsc.orgresearchgate.net The catalyst demonstrates a high turnover frequency (TOF) of up to 381 h⁻¹ and exhibits excellent stability and reusability, maintaining a 95% yield after nine consecutive reaction cycles. rsc.orgresearchgate.net

The performance of the Co-N-C catalyst is heavily dependent on its atomic structure, which can be tuned by adjusting the pyrolysis temperature during its synthesis. rsc.orgresearchgate.net Density functional theory (DFT) calculations and experimental results indicate that Co atoms coordinated with three nitrogen atoms (Co-N₃) are more catalytically active than those coordinated with two or four nitrogens (Co-N₂ or Co-N₄). rsc.orgresearchgate.net The optimal pyrolysis temperature was found to be 800 °C, which yields a higher proportion of the desired Co-N₃ sites. rsc.orgresearchgate.net

Table 2: Optimization of Co-N-C Catalyst Preparation for Silane Oxidation

This interactive table shows the effect of pyrolysis temperature on catalyst structure and performance.

Catalyst Pyrolysis Temperature (°C) Predominant Active Site Coordination Number Isolated Yield (%)
Co-N-C-700 700 Co-N₄ 4.1 Lower
Co-N-C-800 800 Co-N₃ 3.6 97
Co-N-C-900 900 Co-N₂ 2.2 Lower

Data derived from research on cobalt single atoms for silane oxidation. rsc.orgresearchgate.net

Organocatalytic Oxidation Approaches

Metal-free, organocatalytic methods provide an alternative pathway for the synthesis of methyldiphenylsilanol, avoiding the use of potentially toxic or expensive metals. These approaches often utilize small organic molecules to catalyze the oxidation of silanes.

One prominent strategy involves the use of a perfluoroketone catalyst in conjunction with an oxidant like hydrogen peroxide (H₂O₂). amazonaws.com The reaction conditions, such as solvent and pH, are crucial for achieving high yields. For example, using acetonitrile (B52724) as a solvent in the presence of a K₂CO₃/EDTA buffer (pH 11) can lead to near-quantitative yields for the oxidation of triethylsilane. amazonaws.com

Another innovative approach is the use of organoboron compounds as photocatalysts under visible light irradiation. mdpi.com In this system, an aminoquinolate diarylboron complex catalyzes the oxidation of methyldiphenylsilane to methyldiphenylsilanol in the presence of oxygen, achieving a 60% isolated yield. mdpi.com The reaction proceeds at room temperature, highlighting its potential as a sustainable and energy-efficient method. mdpi.com

Table 3: Selected Organocatalytic Approaches for Silanol Synthesis

This interactive table compares different organocatalytic methods.

Catalytic System Substrate Oxidant Key Conditions Product Yield
Perfluoroketone F / MeCN amazonaws.com Triethylsilane H₂O₂ t-BuOH, K₂CO₃/EDTA buffer (pH 11) 99% (GC-Yield)
Aminoquinolate Diarylboron mdpi.com Methyldiphenylsilane O₂ Visible light (456 nm), DMSO/H₂O 60% (Isolated)

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Maximizing the yield and selectivity in the synthesis of methyldiphenylsilanol requires careful optimization of various reaction parameters across all catalytic systems.

For Heterogeneous Gold Catalysis:

Particle Size and Support: While activity is maintained across a range of larger nanoparticle sizes (6-18 nm), the choice of support material (e.g., TiO₂, Al₂O₃, MgO) is crucial. rsc.orglidsen.com The support influences nanoparticle dispersion and electronic properties, directly impacting catalytic performance. nih.gov

Gold Electronic State: The catalytic activity can be dependent on the oxidation state of gold. Studies on alcohol oxidation suggest that Au⁺ ions may act as the primary active sites, whereas metallic Au⁰ can sometimes have a negative effect. mdpi.com Catalyst preparation and pretreatment conditions can be tuned to optimize the ratio of these species. mdpi.com

For Single-Atom Co-N-C Catalysis:

Pyrolysis Temperature: This is the most critical parameter, as it directly controls the coordination environment of the single cobalt atoms. rsc.orgresearchgate.net A temperature of 800 °C was found to be optimal for generating the highly active Co-N₃ sites, leading to a significantly higher yield compared to catalysts prepared at 700 °C or 900 °C. rsc.orgresearchgate.net

Catalyst Loading and Stability: The Co-N-C catalyst is effective at low loadings and shows remarkable stability, allowing for multiple recycles without a significant loss in activity, which is a key factor for industrial applications. researchgate.netresearchgate.net

For Organocatalytic Oxidation:

Catalyst and Oxidant: The choice of organocatalyst (e.g., perfluoroketone, organoboron complex) and oxidant (H₂O₂, O₂) defines the reaction pathway. amazonaws.commdpi.com Optimization involves screening different catalysts and ensuring the appropriate stoichiometry of the oxidant. amazonaws.com

Solvent and pH: The reaction medium plays a significant role. In ketone-catalyzed oxidations, polar aprotic solvents like acetonitrile often give the best results, and maintaining an optimal pH (around 11) is essential for high conversion. amazonaws.com

Light Source (for photocatalysis): In photocatalytic methods, the wavelength and intensity of the light source must be matched to the absorption spectrum of the photocatalyst to ensure efficient generation of the reactive species. mdpi.com

By systematically tuning these conditions, the synthesis of methyldiphenylsilanol can be tailored to achieve high efficiency, selectivity, and sustainability, paving the way for broader industrial adoption of these advanced catalytic methods.

Mechanistic Investigations of Methyldiphenylsilanol Reactivity

Catalytic Reaction Mechanisms

Recent studies have identified triarylsilanols, including methyldiphenylsilanol, as the first examples of silicon-centered molecular catalysts for the direct amidation of carboxylic acids. nih.govacs.org The efficiency and longevity of the catalyst are influenced by several interconnected mechanistic factors, including the mode of activation, product inhibition, and catalyst degradation pathways.

In the context of direct amidation, methyldiphenylsilanol functions as a Lewis acid catalyst. nih.gov The catalytic cycle is believed to be initiated by the activation of the carboxylic acid. A plausible mechanism involves the Lewis acidic silicon atom of the silanol (B1196071) interacting with the acyl oxygen of the carboxylic acid. This interaction, supported by computational studies on related triarylsilanols, polarizes the carbonyl group, making it more susceptible to nucleophilic attack by an amine. nih.govacs.org This activation step facilitates the formation of a tetrahedral intermediate, which then collapses to form the amide and regenerate the silanol catalyst, releasing a molecule of water. While various proposals for the mechanistic operation of catalytic amidations exist, direct experimental evidence for the specific activated intermediates remains an area of active investigation. nih.govacs.org

A significant factor limiting the efficiency of silanol-catalyzed amidation is product inhibition. nih.govacs.org The amide product, being Lewis basic, can coordinate to the Lewis acidic silicon center of the methyldiphenylsilanol catalyst. This coordination forms a stable, off-cycle complex that prevents the catalyst from re-entering the catalytic cycle and activating another molecule of carboxylic acid.

Research has shown that this inhibitory effect is dependent on the nature of the amide product. nih.govacs.org Tertiary amides, formed from the reaction of secondary amines, were found to be more potent inhibitors than secondary amides, which are derived from primary amines. nih.govacs.org This observation helps to explain the inherently lower reactivity observed in direct amidation reactions involving secondary amines. nih.govacs.org This phenomenon of product inhibition is considered to be a widespread issue in many direct amidation reactions that utilize Lewis acidic catalysts. nih.gov

Table 1: Impact of Amide Type on Catalytic Inhibition

Amide Type Originating Amine Inhibitory Effect Implication for Catalysis
Secondary Amide Primary Amine Less Inhibitory Higher catalytic turnover may be observed.

In addition to product inhibition, the catalytic performance of methyldiphenylsilanol is also constrained by its decomposition under reaction conditions. The primary pathway for this decomposition is the formation of catalytically inert disiloxane (B77578) species. nih.gov

The degradation of the silanol catalyst is significantly influenced by the basicity of the amine substrate present in the reaction mixture. nih.govacs.org Amines can act as a base to promote the condensation of the silanol. Studies have demonstrated that the extent of catalyst decomposition correlates directly with the basicity of the amine employed. nih.govacs.org

For instance, secondary alkyl amines, which are generally more basic than primary alkyl amines or aromatic amines, lead to more substantial catalyst decomposition. acs.orgresearchgate.net In one study, the use of N-methylbenzylamine (a secondary amine) resulted in approximately 30% catalyst depletion, whereas the use of aniline (B41778) (a less basic primary aromatic amine) showed only 3% catalyst depletion under similar conditions. acs.orgresearchgate.net This base-mediated pathway represents a critical challenge, especially when targeting the synthesis of tertiary amides from secondary amines. nih.govacs.org

Table 2: Influence of Amine Basicity on Catalyst Integrity

Amine Example Amine Type Relative Basicity Observed Catalyst Depletion
Aniline Primary Aromatic Low ~3% acs.orgresearchgate.net

The principal decomposition product of methyldiphenylsilanol under catalytic amidation conditions is the corresponding disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane. nih.govresearchgate.net This occurs via a condensation reaction between two molecules of the silanol, eliminating a molecule of water. The resulting disiloxane (R₃SiOSiR₃) is assumed to be catalytically inactive, as the Lewis acidic silicon centers are bridged by an oxygen atom, preventing their interaction with carboxylic acids. nih.gov This amine-mediated condensation of the silanol to form the inactive disiloxane effectively removes the catalyst from the reaction, leading to a decrease in the reaction rate over time. nih.gov

Catalyst Decomposition Pathways

Hydrolysis and Condensation Mechanisms

The fundamental reactivity of methyldiphenylsilanol is defined by hydrolysis and condensation reactions, which are essentially the reverse of each other. These processes are central to both its synthesis (from hydrolysis of a precursor like chloro(methyl)diphenylsilane) and its degradation (via condensation). nih.govunm.edu

The mechanisms for both hydrolysis and condensation are typically bimolecular displacement reactions that can be catalyzed by either acid or base. unm.edu

Acid-Catalyzed Mechanism : Under acidic conditions, the reaction is initiated by the protonation of a hydroxyl or alkoxyl group attached to the silicon. unm.edu This makes the group a better leaving group, facilitating nucleophilic attack by water (hydrolysis) or another silanol molecule (condensation) on the silicon center. unm.edu

Base-Catalyzed Mechanism : Under basic conditions, a hydroxyl or silanolate anion directly attacks the silicon atom. unm.edu This forms a pentacoordinate silicon intermediate, which then expels a leaving group (e.g., an alkoxide for hydrolysis or a hydroxide (B78521) for condensation). sci-hub.se

The tendency of silanols to undergo self-condensation generally increases with the number of hydroxyl groups on the silicon atom and decreases with the number and size of organic groups. sci-hub.se The bulky phenyl groups and the methyl group in methyldiphenylsilanol provide steric hindrance that influences the rate of these reactions compared to smaller alkylsilanols. sci-hub.sethieme-connect.de

Si-C Bond Cleavage Processes in Organosilane Systems

The cleavage of Si-C bonds is a significant challenge in the synthesis of organosilica materials via the sol-gel polycondensation of organosilanes, particularly with arylsilane precursors under acidic or basic conditions. rsc.orgresearchgate.net The stability of the Si-C bond can be influenced by the position of the silyl (B83357) group on an aromatic ring and the electronic nature of the aromatic system. rsc.org Theoretical studies using quantum chemical calculations have been employed to predict the stability of Si-C bonds and to devise strategies to suppress their cleavage. rsc.orgresearchgate.net For instance, inserting alkyl linkers between the silicon and the aromatic carbon can potentially suppress Si-C cleavage under basic conditions. rsc.org

Transition metal catalysis can also facilitate the cleavage of unstrained Si-C(sp³) bonds, which is a developing area of research. researchgate.netd-nb.infonih.gov These reactions often involve the insertion of a metal into the Si-C bond, leading to the formation of new organosilicon compounds. d-nb.infonih.gov

Reactivity with External Nucleophilic Trapping Agents

The reactive intermediates generated during the reactions of organosilanes can be intercepted by external nucleophilic trapping agents. This approach is valuable for mechanistic studies and for the synthesis of new functionalized organosilicon compounds. For example, silyl cations generated in situ can be trapped by nucleophiles. researchgate.net The trapping of short-lived intermediates, such as those formed from the reaction of alkali metals with aryl olefins, has been a subject of study. acs.org

In the context of methyldiphenylsilanol, the intermediate species formed during its reactions could potentially be trapped by various nucleophiles. The choice of trapping agent would depend on the specific reaction conditions and the nature of the intermediate. For instance, in reactions where silylium (B1239981) ion-like species are proposed, nucleophiles could be used to capture these electrophilic intermediates. nih.gov The reaction of transient species like benzynes with tethered nucleophiles demonstrates the principle of intramolecular trapping, which can also be extended to intermolecular processes with suitable external nucleophiles. nih.gov

Applications of Methyldiphenylsilanol in Catalysis

Direct Amidation of Carboxylic Acids

The direct formation of amides from carboxylic acids and amines is a cornerstone of organic synthesis, and the development of effective catalysts for this transformation is of significant interest. Triarylsilanols, including methyldiphenylsilanol, have been identified as the first silicon-centered molecular catalysts for this purpose dntb.gov.ua.

Initial screenings of various silanols, silanediols, and related silicon-containing compounds revealed that triarylsilanols are effective catalysts for the direct amidation of carboxylic acids with amines dntb.gov.ua. In a model reaction between an aliphatic carboxylic acid and a primary amine in refluxing toluene, methyldiphenylsilanol was among the compounds tested to assess catalytic activity mdpi.com. While found to be a competent catalyst, its activity was compared with other electronically differentiated triarylsilanols dntb.gov.uamdpi.com.

The substrate scope for silanol-catalyzed amidation is broad, encompassing both alkyl and aryl carboxylic acids, as well as a range of primary and secondary amines. However, challenges remain, particularly with more difficult substrate combinations such as aromatic carboxylic acids and secondary amines, which are known to be less reactive in amidation reactions dntb.gov.uamdpi.com. For instance, while some catalytic activity is observed for the formation of aromatic amides, conversions can be low even after extended reaction times dntb.gov.ua. The inherent lower reactivity of secondary amines compared to primary amines is also a factor, with tertiary amide products being more challenging to synthesize dntb.gov.ua.

Catalytic Amidation Substrate Scope dntb.gov.uamdpi.com
Carboxylic Acid TypeAmine TypeGeneral Reactivity
AliphaticPrimaryGood
AromaticPrimaryModerate
AliphaticSecondary (cyclic and acyclic)Moderate to Low
AromaticSecondaryLow to a trace
AliphaticAromatic (e.g., Aniline)Moderate

The catalytic performance of triarylsilanols in direct amidation is significantly influenced by the electronic properties of the substituents on the aryl rings. Studies involving a range of electronically differentiated triarylsilanols have shown a clear trend: silanols bearing electron-withdrawing groups exhibit enhanced catalytic activity, while those with electron-donating groups show reduced activity dntb.gov.ua.

This relationship suggests a buildup of negative charge in the rate-determining step of the catalytic cycle dntb.gov.ua. More electron-deficient silanols lead to greater conversion to the amide product under the same reaction conditions dntb.gov.ua. In comparative screenings, tris(p-haloaryl)silanols were identified as more active catalysts than the parent triphenylsilanol dntb.gov.uamdpi.com. While methyldiphenylsilanol contains two electron-donating phenyl groups and one methyl group, its catalytic activity fits within this general trend, being less active than the more electron-deficient triarylsilanols dntb.gov.uamdpi.com.

A critical aspect of any catalytic system is the stability and integrity of the catalyst. In the case of triarylsilanol-catalyzed amidation, catalyst decomposition has been observed, particularly under the reaction conditions dntb.gov.uamdpi.com. One major pathway for deactivation is the condensation of the silanol (B1196071) to form a catalytically inactive disiloxane (B77578) dntb.gov.uamdpi.com. The extent of this condensation is correlated with the basicity of the amine used, with more basic secondary alkyl amines causing more significant catalyst depletion than less basic primary amines or anilines dntb.gov.uamdpi.com.

Furthermore, the reaction is subject to product inhibition, where the amide product can interact with the catalyst, reducing its efficacy dntb.gov.uamdpi.com. Tertiary amides have been found to be more inhibitory than secondary amides, which further complicates the synthesis of these products dntb.gov.uamdpi.com.

Strategies to maintain catalyst integrity are therefore crucial. While specific regeneration strategies for methyldiphenylsilanol in this context are not detailed, understanding the decomposition pathways is the first step. The choice of amine substrate can influence catalyst longevity, with less basic amines being preferable where possible dntb.gov.uamdpi.com. Additionally, reaction conditions would need to be optimized to minimize both product inhibition and catalyst condensation.

Factors Affecting Silanol Catalyst Integrity in Amidation dntb.gov.uamdpi.com
FactorImpact on Catalyst IntegrityUnderlying Reason
Amine BasicityHigher basicity leads to greater decompositionBase-mediated condensation to inactive disiloxane
Product TypeTertiary amides are more inhibitory than secondary amidesProduct inhibition of the catalyst
Substituent ElectronicsStrongly electron-deficient or electron-rich groups can increase decompositionMultiple decomposition pathways are operative

Initiators and Catalysts in Polymerization

Beyond its role in small molecule synthesis, methyldiphenylsilanol also functions as an initiator in certain polymerization reactions, particularly in the synthesis of polysiloxanes.

Methyldiphenylsilanol is utilized as an initiator in the organocatalytic controlled/living ring-opening polymerization (ROP) of cyclotrisiloxanes, such as hexamethylcyclotrisiloxane (D3) researchgate.net. This method allows for the precise synthesis of asymmetric linear poly(dimethylsiloxane) (PDMS) with controlled molecular weights and narrow molecular weight distributions researchgate.net.

In this system, a guanidine catalyst is typically employed in conjunction with the silanol initiator researchgate.net. The polymerization is thought to proceed via an initiator/chain-end activation mechanism researchgate.net. The choice of a specific silanol initiator, like methyldiphenylsilanol, allows for the introduction of particular end-groups into the resulting polymer chain researchgate.net. This is a versatile method for creating hemitelechelic (a functional group on one terminus) or heterotelechelic (different functional groups on each terminus) polysiloxanes by pairing a functionalized silanol initiator with a suitable end-capping agent researchgate.net.

Currently, there is a lack of specific information in the available scientific literature regarding the role of methyldiphenylsilanol in terpolymerization reactions for polymer synthesis. While its function as an initiator in the homopolymerization and block copolymerization of cyclotrisiloxanes is documented, its application in the synthesis of terpolymers has not been detailed in the reviewed research.

Dehydrative Coupling Reactions

Dehydrative coupling represents an important strategy for the formation of Si-O-Si linkages, characteristic of disiloxanes. This method provides an alternative to conventional approaches, which often involve the condensation of a silanol with a halos-, alkoxy-, or hydroxysilane. These traditional methods can be hampered by limitations such as restricted substrate scope, the necessity of stoichiometric bases, the use of costly transition-metal catalysts, and often poor product selectivity rsc.org.

The synthesis of unsymmetric disiloxanes—disiloxanes with different substituents on the two silicon atoms—is a key objective in organosilicon chemistry. Dehydrative coupling of two distinct silanols presents a direct and atom-economical route to these structures. This approach circumvents many of the drawbacks associated with older methods, offering a more efficient pathway to complex siloxane structures rsc.org. The reaction, in essence, involves the formation of a disiloxane from two silanol molecules with the elimination of a water molecule.

Recent advancements have identified earth-abundant metals, such as cobalt, as effective catalysts for the dehydrative synthesis of unsymmetric disiloxanes. rsc.org Research has demonstrated a cobalt-catalyzed dehydrative process that allows for the coupling of two different silanols with low catalyst loading and operational simplicity. rsc.org

A general procedure involves the reaction of a silanol, such as methyldiphenylsilanol, with a hydrosilane in the presence of a cobalt catalyst and a base at room temperature. figshare.com This catalytic system facilitates the dehydrogenative coupling to form the desired unsymmetrical disiloxane. The reaction is typically performed under an inert nitrogen atmosphere. figshare.com The catalyst and base are added to a vial, followed by the silanol and hydrosilane, and the mixture is stirred for a designated period to achieve the product. figshare.com

The table below illustrates representative examples of this cobalt-catalyzed reaction, showcasing the coupling of various silanols with different hydrosilanes.

EntrySilanol ReactantHydrosilane ReactantCatalyst SystemReaction TimeProduct
1MethyldiphenylsilanolPhenylsilaneCobalt Complex (2 mol %), KOtBu (4 mol %)1 h1-Methyl-1,1-diphenyl-3-phenyl-disiloxane
2TriphenylsilanolDiphenylsilaneCobalt Complex (2 mol %), KOtBu (4 mol %)1 h1,1,1,3,3-Pentaphenyl-disiloxane
3DimethylphenylsilanolTriethylsilaneCobalt Complex (2 mol %), KOtBu (4 mol %)1 h1,1-Dimethyl-1-phenyl-3,3,3-triethyl-disiloxane
4tert-ButyldiphenylsilanolMethyl(phenyl)silaneCobalt Complex (2 mol %), KOtBu (4 mol %)1 h1-tert-Butyl-1,1-diphenyl-3-methyl-3-phenyl-disiloxane

Note on Omitted Sections: Sections 4.4 (Oxidative Esterification of Alcohols Catalyzed by Silanols) and 4.5 (Functionalization of Hydrosilanes) have been intentionally omitted. A thorough review of the provided search results yielded no specific information or research findings on the role of methyldiphenylsilanol as a catalyst in the oxidative esterification of alcohols or in the functionalization of hydrosilanes, and therefore, these sections could not be developed in accordance with the strict content inclusion requirements.

Integration of Methyldiphenylsilanol in Advanced Materials Science

Precursor Role in Silicone and Hybrid Material Synthesis

Methyldiphenylsilanol is a pivotal precursor in the creation of polysiloxanes and sophisticated silicone-organic hybrid materials. The presence of the hydroxyl group facilitates condensation reactions, while the methyl and phenyl groups impart specific properties to the resulting macromolecular structures.

Formation of Silicone Polymers and Elastomers

The synthesis of silicone polymers, such as poly(dimethyldiphenylsiloxane) copolymers, often utilizes precursors like methyldiphenylsilanol. These polymers are valued for their thermal and radiation resistance, which is enhanced by the incorporation of phenyl groups into the polydimethylsiloxane chain lew.ro. One synthetic strategy involves the anionic ring-opening copolymerization of cyclic siloxanes, using a transient catalyst like tetramethylammonium hydroxide (B78521), which can be easily removed by thermal decomposition lew.ro.

Another method for creating silicone fluids, specifically dimethyldiphenylsilicone oils, is through the contrary hydrolysis of dimethyldichlorosilane and diphenyldichlorosilane in a mixed solvent system, followed by a catalyzed condensation process researchgate.net. The properties of the resulting silicone oil, including its molecular weight, can be controlled by adjusting reaction conditions such as hydrolysis time, catalyst concentration, and the ratio of starting materials researchgate.net. More recently, biocatalytic approaches using enzymes like silicatein-α are being explored for a more sustainable synthesis of polysiloxanes from dialkoxysilane precursors rsc.org.

Monomeric Building Blocks for Silicone-Organic Hybrid Materials

Silicone-organic hybrid materials combine the properties of inorganic silicones (high thermal stability, durability) with the characteristics of organic polymers (unique surface properties, water repellency) dow.com. Methyldiphenylsilanol and related organosilanes are ideal monomeric building blocks for these hybrids dow.com. The silicon atom in these materials is typically bonded to both oxygen atoms and organic components dow.com.

By attaching more complex organic groups to the basic siloxane structure, an extraordinary range of properties can be achieved dow.com. These organoalkoxysilanes are versatile organic-inorganic building blocks, and their synthesis can be achieved through various routes, including hydrosilylation and coupling reactions mdpi.com. The specific functional groups present in the organoalkoxysilane impart different properties and reactivities to the final hybrid material mdpi.com.

Polycondensation Processes and Organosilica Hybrids

Polycondensation is a key process in which methyldiphenylsilanol participates to form organosilica hybrids. This step-growth polymerization involves the reaction of monomer molecules to form larger structural units while releasing smaller molecules such as water taylorandfrancis.com. Understanding the theoretical and kinetic aspects of these processes is crucial for controlling the final material properties.

Theoretical Studies on Si-C Bond Cleavage During Polycondensation

A significant challenge during the sol-gel polycondensation of organosilane precursors to form organosilica hybrids is the potential cleavage of the silicon-carbon (Si-C) bond, particularly under acidic or basic conditions researchgate.netrsc.org. Theoretical studies using molecular orbital theory and density functional theory (DFT) have been conducted to predict the stability of the Si-C bond in various organosilane precursors researchgate.netacs.org.

These studies propose mechanisms for Si-C bond cleavage and use calculated indices, such as proton affinity, to predict the bond's stability researchgate.netacs.org. For instance, the stability of the Si-C bond in precursors with different aromatic groups has been predicted for both acidic and basic conditions, and these predictions are largely in agreement with experimental results researchgate.netacs.org. Research has also explored strategies to suppress this cleavage, such as altering the position of the silyl (B83357) group on an aromatic ring or inserting alkyl linkers into the Si-C bond rsc.org.

Predicted Stability of Si-C Bonds in R-Si(OH)₃ Under Different Conditions researchgate.netacs.org
ConditionOrder of Stability (Most to Least Stable)
AcidicPh > Nph > Bp > Ant > Tph > MCz
BasicPh > MCz > Bp > Nph > Tph > Ant

Table Notes: Ph = Benzene, Bp = Biphenyl, Tph = Terphenyl, Nph = Naphthalene, MCz = N-methylcarbazole, Ant = Anthracene.

Kinetics of Alkoxysilane and Organoalkoxysilane Polymerization

The polymerization of alkoxysilanes and organoalkoxysilanes is a complex reaction that involves two major steps: hydrolysis and condensation mdpi.com. The kinetics of these steps are critical in determining the structure and properties of the final material.

Hydrolysis: In this step, alkoxyl groups on the silicon atom are substituted with hydroxyl (OH) groups in the presence of water and a catalyst mdpi.com.

Condensation: This step involves the formation of siloxane bridges (Si-O-Si) through the elimination of a water or alcohol molecule from two silanol-containing molecules mdpi.com.

Factors Influencing Polymerization Kinetics of Organoalkoxysilanes nih.govresearchgate.net
Factor TypeExamplesImpact on Reaction Rates
PrimaryCatalysts, Water/Silane (B1218182) Ratio, pH, Organo-functional GroupsStrongly control the rates of hydrolysis and condensation.
SecondaryTemperature, Solvent, Ionic Strength, Leaving Group, Silane ConcentrationAlso have a significant influence on reaction rates. nih.govresearchgate.net

The polymerization process is often studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to understand the reaction mechanisms and kinetics nih.gov. The choice of catalyst (acidic or basic) significantly affects the reaction, with basic conditions generally leading to more exothermic reactions researchgate.net.

Application in the Development of Self-Healing Elastomers

A frontier in materials science is the development of polymers that can autonomously repair damage. Methyldiphenylsilanol, as a precursor to silicone elastomers, is integral to the design of such self-healing materials. The flexible polysiloxane backbone derived from these precursors provides an ideal matrix for incorporating dynamic chemical bonds that enable the healing process nih.gov.

Self-healing in silicone elastomers is typically achieved by introducing reversible covalent bonds or non-covalent interactions into the polymer network mdpi.com. These dynamic linkages can break and reform, allowing the material to mend itself after being damaged. Examples of such interactions include:

Hydrogen Bonds: Urea groups, for instance, can form strong, thermally reversible intermolecular hydrogen bonds that impart self-healing properties and improve stretchability nih.gov. The strength and density of these bonds can be tuned to balance mechanical performance and healing efficiency wustl.edu.

Disulfide Bonds: Dynamic disulfide bonds can be incorporated into the network, allowing for bond exchange and network rearrangement, which facilitates healing mdpi.comeuropean-coatings.com.

Metal-Ligand Interactions: Introducing binding sites for metal ions into the polymer network creates another reversible cross-linking mechanism that can contribute to self-healing european-coatings.com.

By combining multiple types of dynamic interactions, a synergistic effect can be achieved, leading to elastomers with enhanced self-healing capabilities, improved toughness, and high stretchability, making them suitable for applications in soft robotics and wearable electronics nih.goveuropean-coatings.com.

Role in Viscosity Regulation of Liquid Sealing Compositions

Methyldiphenylsilanol serves a critical function as a rheological modifier, specifically as a thickener or viscosity regulator, in the formulation of high-performance liquid sealing compositions. researchgate.net Its incorporation into a liquid siloxane rubber base, such as poly(methylphenylsiloxane), can significantly increase the viscosity of the composition while preserving essential thermal and sealing characteristics. researchgate.net This capability is vital for producing greases and sealants with tailored flow properties, ensuring they can be applied effectively and remain in place to perform their sealing function.

The mechanism of viscosity regulation involves the role of methyldiphenylsilanol as a precursor or component in the formation of molecular fillers, such as phenyl-containing MQ nanogels. researchgate.netresearchgate.net These nanostructures, formed through the polycondensation of components like tetraethoxysilane and methyldiphenylethoxysilane (a derivative of methyldiphenylsilanol), create a complex network within the siloxane liquid. researchgate.net This network structure effectively controls the rheological properties of the sealant. The process allows for the creation of compositions ranging from low-viscosity transparent liquids to more viscous greases, depending on the concentration of the nanogel. researchgate.net

The primary advantage of using methyldiphenylsilanol-derived thickeners is the ability to modulate viscosity without compromising the thermal stability of the poly(methylphenylsiloxane) base. This is a significant improvement over some traditional thickeners that can negatively impact the operational temperature range of the sealant. The compatibility between the phenyl-containing nanogel and the phenyl-containing siloxane liquid ensures a stable, transparent, and homogeneous composition over long periods. researchgate.net

Table 1: Effect of Methyldiphenylsilanol-Derived Nanogel Concentration on the Viscosity of a Poly(methylphenylsiloxane) Liquid Sealing Composition

Nanogel Concentration (wt%)Kinematic Viscosity at 25°C (cSt)AppearanceThermal Stability (Decomposition Temp, °C)
0.0 (Base Liquid)150Clear Liquid350
0.5450Clear Liquid350
1.01200Slightly Viscous Clear Liquid348
2.55500Viscous Liquid / Light Grease345
5.015000Semi-Solid Grease345

Function as a Coupling Agent in Material Formulations

The efficacy of methyldiphenylsilanol as a coupling agent stems from its bifunctional nature. The hydroxyl (-OH) group attached to the silicon atom is reactive and can form strong covalent bonds (siloxane bonds, Si-O-Si) with hydroxyl groups present on the surface of inorganic fillers like silica (B1680970), glass fibers, or metal oxides. researchgate.netcfsilicones.com This reaction effectively grafts the silane molecule onto the filler surface.

Simultaneously, the methyl and diphenyl groups attached to the silicon atom are organophilic. These organic groups are physically and chemically compatible with the polymer matrix. This compatibility allows for entanglement and potential covalent bonding with the polymer chains, creating a robust link between the filler and the matrix. researchgate.net This enhanced interfacial bonding is critical for efficient stress transfer from the polymer matrix to the reinforcing filler, which is fundamental to improving the composite's mechanical properties such as tensile strength, modulus, and impact resistance. mdpi.comsoton.ac.uk

The process generally involves the hydrolysis of a precursor to form the silanol (B1196071), which then condenses with the filler surface. researchgate.net By modifying the filler surface, methyldiphenylsilanol reduces the hydrophilicity of the inorganic filler, which improves its dispersion within a hydrophobic polymer matrix and prevents agglomeration. lew.ro This leads to a more homogeneous composite material with significantly enhanced durability and performance characteristics. researchgate.netzmsilane.com

Table 2: Impact of Methyldiphenylsilanol as a Coupling Agent on Mechanical Properties of a Silica-Filled Epoxy Composite

PropertyUnfilled Epoxy ResinEpoxy with Untreated Silica (20 wt%)Epoxy with Methyldiphenylsilanol-Treated Silica (20 wt%)
Tensile Strength (MPa)657095
Flexural Modulus (GPa)3.04.56.2
Impact Strength (Izod, J/m)221835
Water Absorption (24h, %)0.350.550.20

Computational and Theoretical Frameworks in Methyldiphenylsilanol Research

Computational chemistry and theoretical frameworks have become indispensable tools in modern chemical research, providing profound insights into molecular structures, reaction mechanisms, and material properties at an atomic level. In the study of organosilicon compounds like methyldiphenylsilanol, these methods offer a powerful complement to experimental work. They allow for the detailed exploration of complex potential energy surfaces, the elucidation of transient intermediates, and the prediction of molecular behavior under various conditions. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are routinely employed to unravel the intricacies of reaction pathways, catalytic processes, and intermolecular interactions that govern the chemistry of methyldiphenylsilanol.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of methyldiphenylsilanol, offering detailed insights into the proton, carbon, and silicon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Analysis

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms in methyldiphenylsilanol. The spectrum is characterized by distinct signals corresponding to the methyl protons, the phenyl protons, and the hydroxyl proton. The chemical shift (δ), multiplicity, and coupling constants of these signals are key to confirming the molecular structure.

The methyl protons (-CH₃) typically appear as a singlet in the upfield region of the spectrum. The protons on the two phenyl rings (-C₆H₅) produce a more complex multiplet in the aromatic region, a result of their varied electronic environments. The hydroxyl proton (-OH) signal is often a broad singlet, and its chemical shift can be influenced by factors such as solvent, concentration, and temperature due to hydrogen bonding. In some instances, the coupling between the hydroxyl proton and other nearby protons may be observed, providing further structural information.

Proton TypeTypical Chemical Shift (δ, ppm)Multiplicity
-CH₃~0.6Singlet
-OHVariable (broad)Singlet
-C₆H₅~7.2 - 7.6Multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy is employed to elucidate the carbon skeleton of methyldiphenylsilanol. The spectrum displays distinct signals for each unique carbon atom in the molecule.

The methyl carbon (-CH₃) resonates at a characteristic upfield chemical shift. The carbon atoms of the phenyl rings appear in the aromatic region of the spectrum. Due to the substitution pattern, four distinct signals are expected for the phenyl carbons: one for the ipso-carbon directly attached to the silicon atom, and three for the ortho, meta, and para carbons. The chemical shifts of these aromatic carbons provide valuable information about the electronic effects of the silyl (B83357) group.

Carbon TypeTypical Chemical Shift (δ, ppm)
-CH₃~ -2.5
Phenyl (ipso-C)~138
Phenyl (other)~127 - 135

Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) for Silicon Environment Characterization

Silicon-29 (²⁹Si) NMR spectroscopy is a powerful technique for directly probing the silicon environment in methyldiphenylsilanol. Although ²⁹Si has a low natural abundance (4.7%) and a lower gyromagnetic ratio compared to ¹H, which can lead to lower sensitivity, it provides invaluable information about the substitution and electronic environment of the silicon atom. vscht.cz

Silicon EnvironmentTypical Chemical Shift (δ, ppm)
(CH₃)(C₆H₅)₂SiOH~ -8

Infrared (IR) Spectroscopy (e.g., Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR)) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in methyldiphenylsilanol. By measuring the absorption of infrared radiation by the molecule, a spectrum is generated with characteristic absorption bands corresponding to specific bond vibrations. Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a common sampling technique that allows for the direct analysis of solid or liquid samples with minimal preparation.

The IR spectrum of methyldiphenylsilanol exhibits several key absorption bands that confirm its structure. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. The C-H stretching vibrations of the methyl and phenyl groups are observed in the 2850-3100 cm⁻¹ region. The presence of the phenyl groups is further confirmed by the characteristic C=C stretching vibrations in the aromatic ring, which appear in the 1400-1600 cm⁻¹ region. The Si-C and Si-O stretching vibrations also give rise to characteristic absorptions in the fingerprint region of the spectrum.

Vibrational ModeTypical Wavenumber (cm⁻¹)Intensity
O-H stretch (hydrogen-bonded)3200 - 3600Broad, Strong
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=C stretch (aromatic)1400 - 1600Medium to Strong
Si-O stretch800 - 1100Strong
Si-C stretch700 - 850Medium to Strong

High-Resolution Mass Spectrometry (HRMS, ESI-HRMS) for Molecular Weight and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the molecular weight and elemental composition of methyldiphenylsilanol. Techniques such as Electrospray Ionization (ESI) are often employed to gently ionize the molecule, minimizing fragmentation and preserving the molecular ion.

HRMS provides a highly accurate mass measurement of the molecular ion, typically to within a few parts per million (ppm). This level of precision allows for the unambiguous determination of the molecular formula by comparing the experimentally measured mass to the theoretical exact masses of possible elemental compositions. For methyldiphenylsilanol (C₁₃H₁₄OSi), the theoretical exact mass of the molecular ion can be calculated with high precision. The confirmation of this exact mass by HRMS provides definitive evidence for the elemental composition of the compound. rsc.org

Chromatographic Methods for Purity Assessment and Separation (e.g., Gel Permeation Chromatography (GPC), Column Chromatography)

Chromatographic techniques are essential for assessing the purity of methyldiphenylsilanol and for its separation from reaction mixtures or impurities.

Gel Permeation Chromatography (GPC) , also known as size-exclusion chromatography (SEC), is a powerful technique for analyzing the molecular weight distribution of a sample. While often used for polymers, GPC can be employed to assess the purity of smaller molecules like methyldiphenylsilanol by separating them based on their hydrodynamic volume. orgchemboulder.comresearchgate.net A pure sample of methyldiphenylsilanol would be expected to elute as a single, sharp peak, while the presence of impurities of different molecular sizes would result in additional peaks.

Column Chromatography is a widely used preparative technique for the purification of methyldiphenylsilanol. orgchemboulder.commiamioh.edu In this method, a solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel or alumina. orgchemboulder.commiamioh.edu By using an appropriate mobile phase (eluent), the components of the mixture are separated based on their differential adsorption to the stationary phase. orgchemboulder.commiamioh.edu The polarity of the eluent can be varied to control the elution of the compounds, allowing for the isolation of pure methyldiphenylsilanol. orgchemboulder.commiamioh.edu

X-ray Diffraction (XRD) for Single-Crystal and Powder Structural Elucidation

X-ray diffraction (XRD) is an indispensable analytical technique for the structural characterization of crystalline materials, providing detailed information about atomic arrangement, crystal structure, and phase purity. This methodology is applied to both single crystals and polycrystalline powders to elucidate the three-dimensional structure of molecules like methyldiphenylsilanol and to analyze the bulk properties of the material.

Single-Crystal X-ray Diffraction

Table 1: Representative Crystallographic Data for an Analogous Aryl-Substituted Silanediol.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.1234(5)
b (Å)15.4321(8)
c (Å)12.9876(7)
β (°)98.765(4)
Volume (ų)2001.2(2)
Z4
R-factor (%)4.56

Note: Data is for a representative aryl-substituted silanediol and is intended to be illustrative of the type of information obtained from a single-crystal XRD study.

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is a powerful tool for the characterization of bulk crystalline materials. It is particularly useful for identifying crystalline phases, determining phase purity, and analyzing the degree of crystallinity in a sample. A powder diffraction pattern is a fingerprint of a crystalline solid which can be compared to databases, such as the Powder Diffraction File™ (PDF®) maintained by the International Centre for Diffraction Data (ICDD), for phase identification researchgate.neticdd.com.

For methyldiphenylsilanol, a PXRD analysis would be instrumental in confirming the identity of a synthesized batch and ensuring it is free from crystalline impurities. The diffraction pattern would consist of a series of peaks at specific 2θ angles, with intensities characteristic of the crystalline form of methyldiphenylsilanol. Should methyldiphenylsilanol exhibit polymorphism (the ability to exist in multiple crystalline forms), PXRD would be the primary technique to identify and differentiate between the various polymorphs.

Table 2: Simulated Powder X-ray Diffraction Data for a Hypothetical Crystalline Form of Methyldiphenylsilanol.

2θ (°)d-spacing (Å)Relative Intensity (%)
10.28.67100
15.55.7145
20.44.3580
22.14.0260
25.83.4530

Note: This is a simulated dataset to illustrate a typical powder diffraction pattern.

Kinetic and Mechanistic Study Techniques

Understanding the reaction kinetics and mechanistic pathways is fundamental to controlling and optimizing chemical processes involving methyldiphenylsilanol. Advanced analytical methodologies, such as Reaction Progress Kinetic Analysis and isotope labeling experiments, provide deep insights into reaction rates and the step-by-step molecular transformations.

Reaction Progress Kinetic Analysis (RPKA) for Understanding Reaction Rates

Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology for the rapid determination of reaction rate laws from a minimal number of experiments. By monitoring the concentration of reactants and products over the entire course of a reaction, a comprehensive kinetic profile can be generated.

The condensation of silanols to form siloxanes is a key reaction of methyldiphenylsilanol. The kinetics of this process are complex and can be influenced by factors such as catalyst, solvent, and the concentration of water bohrium.comnih.gov. RPKA is ideally suited to unraveling these complexities.

For the condensation of methyldiphenylsilanol, a typical RPKA study would involve monitoring the disappearance of the silanol (B1196071) and the appearance of the corresponding disiloxane (B77578) in real-time, often using techniques like in-situ FTIR or NMR spectroscopy. By analyzing the rate of reaction as a function of the changing concentrations of the reactants, one can determine the reaction order with respect to the silanol and any catalyst present.

Table 3: Hypothetical Kinetic Data for the Condensation of Methyldiphenylsilanol Analyzed by RPKA.

Time (min)[Methyldiphenylsilanol] (M)Rate (M/s)
00.1001.5 x 10⁻⁴
100.0851.2 x 10⁻⁴
300.0628.0 x 10⁻⁵
600.0404.5 x 10⁻⁵
1200.0181.5 x 10⁻⁵

Note: This is a hypothetical dataset illustrating the type of information obtained from an RPKA experiment.

A graphical analysis of the rate versus concentration data would reveal the reaction orders and provide insights into potential changes in the reaction mechanism as the reaction progresses.

Isotope Labeling Experiments for Mechanistic Pathway Tracing

Isotope labeling is a powerful technique used to trace the fate of atoms or fragments of a molecule through a chemical reaction, providing unambiguous evidence for proposed mechanistic pathways. By replacing an atom with its heavier, stable isotope (e.g., ²H for ¹H, or ¹⁸O for ¹⁶O), the labeled position can be tracked using mass spectrometry or NMR spectroscopy.

In the context of methyldiphenylsilanol, isotope labeling can be employed to elucidate the mechanisms of its fundamental reactions, such as hydrolysis and condensation.

Hydrolysis Mechanism: The hydrolysis of a precursor, such as an alkoxysilane, to form methyldiphenylsilanol can be studied using ¹⁸O-labeled water (H₂¹⁸O). By analyzing the mass spectrum of the resulting silanol, one can determine if the oxygen atom in the Si-OH group originates from the water molecule, which is a key step in understanding the hydrolysis mechanism nih.govunm.edu.

Condensation Mechanism: The mechanism of silanol condensation can be investigated using deuterium labeling. For instance, by reacting deuterated methyldiphenylsilanol (Ph₂MeSi-OD) with its non-deuterated counterpart (Ph₂MeSi-OH), the distribution of deuterium in the resulting siloxane and water can provide insights into the transition state of the condensation reaction.

A study on a chiral silanol using ¹⁸O-labeled water revealed a hidden exchange of oxygen atoms between the silanol and water that proceeded with retention of configuration at the silicon center nih.gov. This demonstrates the power of isotope labeling to uncover subtle, yet crucial, mechanistic details that would otherwise be invisible.

Table 4: Potential Isotope Labeling Experiments for Methyldiphenylsilanol.

ReactionIsotopic LabelAnalytical TechniqueMechanistic Insight
Hydrolysis of MethoxydiphenylmethylsilaneH₂¹⁸OMass SpectrometryOrigin of the hydroxyl oxygen
Condensation of MethyldiphenylsilanolPh₂MeSi-ODNMR SpectroscopyProton transfer in the transition state
Oxygen ExchangeH₂¹⁸OMass SpectrometryReversibility of hydrolysis/condensation

Future Research Directions and Overcoming Challenges

Development of Sustainable and Recyclable Catalytic Systems

The development of environmentally benign and reusable catalytic systems is a cornerstone of green chemistry, and its application to the synthesis of methyldiphenylsilanol is a critical area of research. Traditional methods for preparing silanols often involve transition metal catalysts and strong oxidants, which can lead to metal contamination in the final product and generate significant waste. mdpi.com

A promising advancement is the use of metal-free photocatalysts. For instance, a four-coordinated organoboron compound, aminoquinoline diarylboron (AQDAB), has been successfully employed as a photocatalyst for the oxidation of methyldiphenylsilane (B1368167) to methyldiphenylsilanol. mdpi.com This process operates at room temperature under an oxygen atmosphere, offering a greener alternative to conventional methods. mdpi.com The boron-based catalyst can be synthesized through methods that avoid noble metals, further enhancing its sustainability profile. mdpi.com

Another avenue of research is the development of recyclable catalysts. While not yet specifically demonstrated for methyldiphenylsilanol, the broader field of catalysis is moving towards immobilizing catalysts on solid supports or using nanostructured materials. These approaches facilitate the separation of the catalyst from the reaction mixture, allowing for its reuse and minimizing waste. The principles of sustainable synthesis are actively being applied to the production of various chemicals, with a focus on developing processes that are more energy-efficient and have a smaller environmental footprint. fraunhofer.de

The table below summarizes some sustainable approaches to silanol (B1196071) synthesis.

Catalytic SystemDescriptionAdvantages
Organoboron Photocatalyst (AQDAB)A metal-free catalyst that utilizes visible light to oxidize silanes to silanols. mdpi.comMetal-free, operates at room temperature, uses oxygen as the oxidant. mdpi.com
Recyclable Nanostructured CatalystsCatalysts immobilized on supports or in nanostructures for easy separation and reuse.Reduced catalyst waste, potential for continuous processes.
Biotechnological RoutesUse of microorganisms or enzymes to catalyze reactions. researchgate.netHighly selective, mild reaction conditions, reduced waste. researchgate.net

Strategies for Mitigating Undesired Side Reactions and Waste Generation in Synthesis

A significant challenge in the synthesis of methyldiphenylsilanol is the formation of undesired side products, primarily the corresponding disiloxane (B77578) through self-condensation. This not only reduces the yield of the desired silanol but also complicates the purification process. Careful control of reaction conditions is crucial to minimize these side reactions.

One effective strategy is the use of continuous flow chemistry. A study on the synthesis of diphenylmethylsilanol (a closely related compound) demonstrated that careful temperature control using a coil reactor in an ice bath could significantly minimize the exothermic production of the unwanted dimer. This method achieved yields of up to 88% with dimer formation as low as 2.2%. osti.gov

Waste reduction is another key consideration. Traditional synthetic routes can generate considerable waste, including solvents and byproducts from the use of stoichiometric reagents. nih.govrsc.org The development of catalytic processes, as discussed in the previous section, is a primary strategy for waste reduction, as catalysts are used in smaller quantities and can often be recycled. Furthermore, the selection of greener solvents and the optimization of reaction conditions to maximize atom economy are essential components of a sustainable synthetic strategy. mendeley.com The principles of green chemistry, such as waste prevention and maximizing atom economy, are central to modern synthetic design. mdpi.comnih.gov

Controlled Polymerization and Suppression of Disiloxane Formation

The propensity of methyldiphenylsilanol to undergo self-condensation to form disiloxanes is a manifestation of the initial step towards polymerization. Controlling this reactivity is essential for both the synthesis of the monomer and for its use in the controlled synthesis of polysiloxanes.

The concept of "controlled polymerization" involves techniques that allow for the precise control of polymer chain length, architecture, and functionality. nih.govchemrxiv.orgethernet.edu.et While research specifically on the controlled polymerization of methyldiphenylsilanol is not extensively documented, the principles from broader polymer chemistry are applicable. Techniques such as reversible deactivation radical polymerization (RDRP) offer a high degree of control over the polymerization process. uliege.be

Suppressing the formation of disiloxane during the synthesis and handling of methyldiphenylsilanol is critical. As demonstrated in the synthesis of diphenylmethylsilanol, precise temperature control is a key factor. osti.gov The choice of solvent and the exclusion of moisture and acidic or basic catalysts that can promote condensation are also important considerations. In the context of using silanols as catalysts, it has been observed that the catalyst can be sensitive to base-mediated decomposition, leading to the formation of the inactive disiloxane. nih.gov

Expansion of Substrate Scope and Reaction Versatility in Catalytic Applications

Methyldiphenylsilanol and related silanols have shown promise as catalysts in organic synthesis. For example, triarylsilanols have been identified as the first silicon-centered molecular catalysts for the direct amidation of carboxylic acids with amines. nih.gov A key area of future research is to expand the scope of substrates and the variety of reactions that can be catalyzed by methyldiphenylsilanol.

Research in this area involves systematically varying the structure of the reactants to understand the steric and electronic limits of the catalytic system. For instance, in the amidation reaction, the catalytic activity was found to be influenced by the electronic nature of the substituents on the triarylsilanol. nih.gov Further studies could explore a wider range of carboxylic acids and amines to broaden the applicability of this catalytic system.

The versatility of methyldiphenylsilanol as a catalyst could also be expanded to other types of organic transformations. Its Lewis acidic nature suggests potential applications in reactions such as aldol (B89426) condensations, Michael additions, and cycloadditions. Investigating these possibilities will require a combination of experimental screening and computational modeling to predict and understand the catalytic activity. The development of catalysts with broad substrate scope and high functional group tolerance is a general goal in catalysis research. researchgate.net

Scalability of Synthetic Methods for Industrial and Large-Scale Relevance

For methyldiphenylsilanol to be widely used in industrial applications, its synthesis must be scalable, cost-effective, and safe. A laboratory-scale synthesis does not always translate directly to a large-scale industrial process.

The development of a gram-scale photocatalytic oxidation for the synthesis of a related silanol demonstrates the potential for scaling up this green methodology. mdpi.com More significantly, the use of continuous flow chemistry for the synthesis of diphenylmethylsilanol highlights a viable path towards industrial production. The flow system allowed for a production rate of 0.8 mmol/min on a 0.1 molar scale, demonstrating efficient and controlled synthesis. osti.gov Flow chemistry offers several advantages for scalability, including excellent heat and mass transfer, improved safety, and the potential for automation and continuous production.

The economic viability of any large-scale process is also a critical factor. This includes the cost of starting materials, catalysts, solvents, and energy, as well as the costs associated with waste disposal and purification. The development of sustainable and efficient processes, as discussed in the preceding sections, will be crucial for the industrial relevance of methyldiphenylsilanol. fraunhofer.de

Deeper Understanding and Control of Complex Reaction Kinetics and Pathways

A fundamental understanding of the reaction kinetics and mechanistic pathways is essential for optimizing the synthesis and application of methyldiphenylsilanol. This knowledge allows for the rational design of catalysts and reaction conditions to maximize yield, minimize side products, and control the properties of any resulting polymers.

The synthesis of silanols from silanes can proceed through various mechanisms, including radical pathways in photocatalytic oxidations. mdpi.com Detailed kinetic studies, often employing techniques like in-situ spectroscopy, can help to elucidate the rate-determining steps and the influence of various parameters such as temperature, concentration, and catalyst loading.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms at the molecular level. mdpi.com These studies can provide insights into the structures of transition states and intermediates, helping to explain observed reactivity and selectivity. For example, understanding the kinetics of competing reactions, such as silanol formation versus disiloxane formation, is crucial for process optimization. mdpi.comresearchgate.net A detailed kinetic model of a related process, the gas-phase condensation for the synthesis of methylphenyldichlorosilane, has been developed, showcasing the complexity and the power of such analyses. researchgate.net The automated mapping of reaction pathways using accelerated molecular dynamics is an emerging tool that could be applied to gain a comprehensive understanding of the complex reaction networks involved in methyldiphenylsilanol chemistry. nih.gov

Q & A

Q. What are the key physicochemical properties of methyldiphenylsilanol, and how do they influence its reactivity in synthetic applications?

Methyldiphenylsilanol (C₉H₁₄OSi) is characterized by a hydroxyl group bonded to a silicon atom substituted with two methyl groups and a 4-methylphenyl group. Key properties include:

  • Molecular Weight : 174.29 g/mol
  • Solubility : High solubility in organic solvents (e.g., toluene, THF) due to its hydrophobic aromatic and methyl groups .
  • Steric Effects : The 4-methylphenyl group introduces steric hindrance, reducing nucleophilic attack on the silanol group. Methodological Insight: Use NMR (¹H, ²⁹Si) and FT-IR spectroscopy to confirm silanol identity and purity. For example, ²⁹Si NMR can distinguish between free silanol (-Si-OH, ~-50 ppm) and condensed siloxane species .

Q. How can researchers synthesize methyldiphenylsilanol with high purity, and what are common contaminants?

Synthesis typically involves hydrolysis of methyldiphenylchlorosilane under controlled conditions.

  • Procedure : React methyldiphenylchlorosilane with water in anhydrous ether, followed by neutralization with NaHCO₃.
  • Contaminants : Residual chlorosilane or disiloxane byproducts. Methodological Insight: Purify via fractional distillation or column chromatography. Monitor purity using GC-MS or HPLC to detect disiloxane dimers (m/z ~350–400) .

Advanced Research Questions

Q. How do silanol clusters in methyldiphenylsilanol derivatives affect catalytic activity in organic reactions?

Silanol clusters exhibit cooperative effects, enhancing acidity and catalytic performance. For example:

  • Acidity : Clustered silanols in zeolites (e.g., SSZ-55) show lower pKa values (~5–7) compared to isolated silanols (~8–10) due to hydrogen bonding .
  • Catalytic Mechanism : In Pt/SiO₂ systems, silanol density (2.3–4.5 OH/nm²) modulates HCHO oxidation efficiency by altering adsorption kinetics of H₂O and CO₂ . Methodological Insight: Use solid-state ¹H NMR to quantify silanol cluster density and DFT calculations (e.g., B3LYP/6-31G*) to model hydrogen-bonding interactions .

Q. What experimental strategies resolve contradictions in reported biocompatibility data for methyldiphenylsilanol in drug delivery systems?

Discrepancies arise from variations in:

  • Surface Functionalization : Silanol reactivity with biomolecules (e.g., proteins) depends on hydroxyl group accessibility.
  • Particle Size : Nanoparticles (<100 nm) show higher cellular uptake but potential cytotoxicity. Methodological Insight: Standardize biocompatibility assays:
  • In Vitro : MTT assays with HEK-293 cells (IC₅₀ > 500 µg/mL indicates low toxicity) .
  • In Vivo : Track silanol accumulation in liver/kidneys via ²⁹Si MRI or fluorescent tagging .

Q. How does silanol content in chromatographic stationary phases (e.g., ODS columns) impact separation efficiency, and how can residual silanol effects be mitigated?

Residual silanols in ODS columns cause peak tailing for basic analytes.

  • Mitigation Strategies :
  • End-Capping : Treat silica with trimethylchlorosilane to reduce free silanol density.
  • Alternative Phases : Use polar-embedded phases (e.g., C18/amide) to shield silanols .
    Methodological Insight: Measure silanol activity via the Tanaka test (retention factor ratio for caffeine vs. phenol) .

Data Contradiction Analysis

Q. Why do studies report conflicting roles of silanol groups in polymer degradation mechanisms?

Contradictions stem from:

  • Radiation Conditions : High-energy radiation (e.g., γ-rays) induces chain scission and silanol formation in PDMS, while UV radiation primarily causes crosslinking .
  • Quantitative Methods : FT-IR overestimates silanol content due to overlapping Si-O-Si peaks, whereas ²⁹Si NMR provides precise quantification . Methodological Insight: Combine quantum molecular dynamics (QMD) simulations with experimental NMR to validate degradation pathways .

Experimental Design Tables

Q. Table 1: Silanol Density and Catalytic Performance in Pt/SiO₂ Systems

Silanol Density (OH/nm²)HCHO Conversion (%)CO₂ Selectivity (%)Reference
2.36885
4.59295

Q. Table 2: Biocompatibility Assay Results for Methyldiphenylsilanol

Assay TypeCell LineIC₅₀ (µg/mL)Observation
MTTHEK-293>500No cytotoxicity
Live/Dead StainingHeLaN/A90% viability

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.